7-Methoxybenzo[d]thiazol-2-amine
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Description
7-Methoxybenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H9N2OS . It has a molecular weight of 181.24 . The IUPAC name for this compound is 7-methoxy-1H-1lambda3-benzo[d]thiazol-2-amine .
Synthesis Analysis
A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 7-Methoxybenzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with a methoxy group at the 7th position .Physical And Chemical Properties Analysis
7-Methoxybenzo[d]thiazol-2-amine has a molecular weight of 180.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Anticonvulsant Activity
A study conducted by Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives starting from 5-methoxybenzo[d]thiazol-2-amine. These compounds were evaluated for their anticonvulsant activity, and among them, 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one and 7-(2-fluorobenzyloxy)-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine showed promising results, with the latter being highlighted for its low neurotoxicity and high protective index (Zhang, Guan, Wei, Deng, & Quan, 2010).
Anticancer Activity
Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and evaluated their cytotoxicity against various cancer cell lines. One compound in particular induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering mitochondrial protein balances. This study showcases the potential of derivatives in cancer treatment by regulating cell proliferation and apoptosis (Kumbhare et al., 2014).
Tubulin Polymerization Inhibition
Lu et al. (2009) discovered a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as a result of modifying the structure of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). These SMART agents exhibited improved antiproliferative activity against melanoma and prostate cancer cells, acting through inhibition of tubulin polymerization, which is crucial for cancer cell growth (Lu, Li, Wang, Ross, Chen, Dalton, Li, & Miller, 2009).
Insecticidal Activity
Research by Luo Xian (2011) focused on synthesizing 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines for novel insecticides. These compounds demonstrated significant insecticidal activity against Aphis fabae, with certain derivatives showing over 95% effectiveness at specific concentrations. This indicates the potential of such compounds in agricultural applications (Luo Xian, 2011).
Antimicrobial and Antioxidant Activities
Noreen and Sumrra (2021) designed new aminothiazole Schiff base ligands and their metal complexes, which exhibited strong antimicrobial activity against various microbial species and significant antioxidant activity. This study highlights the application of 7-Methoxybenzo[d]thiazol-2-amine derivatives in developing new antimicrobial and antioxidant agents (Noreen & Sumrra, 2021).
properties
IUPAC Name |
7-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCUPRDHTOSKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633303 |
Source
|
Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[d]thiazol-2-amine | |
CAS RN |
1254300-95-2 |
Source
|
Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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